(+)-Gallocatechin Gallate-13C3

Description

Significance of Stable Isotope Labeling in Quantitative Biochemistry and Metabolomics

Stable isotope labeling is a technique that involves the substitution of one or more atoms in a molecule with their non-radioactive (stable) isotope, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C). creative-proteomics.com This substitution creates a compound that is chemically identical to its unlabeled counterpart but has a slightly greater mass. This mass difference is the key to its utility in modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govcreative-proteomics.com

In quantitative biochemistry and metabolomics, stable isotope labeling is significant for several reasons:

Metabolic Flux Analysis (MFA): By introducing a labeled compound into a biological system, researchers can trace the flow of atoms through metabolic pathways. creative-proteomics.com This allows for the determination of the rate at which metabolites are processed, providing a dynamic view of cellular metabolism that is not achievable with traditional untargeted metabolomics. creative-proteomics.comtandfonline.com

Metabolite Identification: Stable isotope labeling greatly improves the confidence in identifying metabolites in complex biological samples. tandfonline.com In studies using high-resolution mass spectrometry, the distinct isotopic pattern of a labeled compound and its downstream metabolites helps to confirm their molecular formulas. tandfonline.com

Precise Quantification: Isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. By adding a known amount of the labeled compound to a sample, it co-elutes with the unlabeled (endogenous) analyte and provides a reference for accurate quantification, correcting for variations in sample preparation and instrument response. nih.govtandfonline.com

Pathway Elucidation: The technique is instrumental in discovering novel metabolic pathways. tandfonline.com Tracing the labeled atoms can reveal previously unknown biochemical transformations and connections within the metabolic network. tandfonline.comsilantes.com

Enhanced Sensitivity and Resolution: In NMR-based metabolomics, isotope labeling can enhance both the resolution and sensitivity of experiments, enabling the detection and quantification of low-concentration metabolites that would otherwise be difficult to observe. nih.gov

Overview of Gallocatechin Gallate's Role in Natural Product Research and Biological Systems

Gallocatechin gallate (GCG) is a polyphenolic compound belonging to the catechin (B1668976) family. nih.gov It is a natural product found in various plants, most notably in green tea (Camellia sinensis) and oolong tea. nih.govcaymanchem.com Structurally, it is a gallate ester formed from gallic acid and (+)-gallocatechin. nih.gov

As a prominent member of the tea catechins, GCG has been the subject of extensive research due to its diverse and potent biological activities. caymanchem.commedchemexpress.com These activities are largely attributed to its chemical structure, which allows it to act as a powerful antioxidant by scavenging free radicals. smolecule.com Research has demonstrated a wide range of biological effects in laboratory settings, including:

Antioxidant and Anti-inflammatory Properties: GCG exhibits strong antioxidant capabilities and has been shown to inhibit inflammatory processes. smolecule.com

Anticancer Potential: Numerous studies have investigated GCG for its potential anticancer properties. It has been observed to inhibit the proliferation of certain cancer cells and induce apoptosis (programmed cell death). caymanchem.commedchemexpress.comsmolecule.com

Enzyme Inhibition: GCG can inhibit the activity of various enzymes. For instance, it has been shown to inhibit human placental aromatase activity and α-Glucosidase. caymanchem.commedchemexpress.com

The broad spectrum of biological activities makes Gallocatechin Gallate and its isomers, like (-)-Epigallocatechin (B1671488) gallate (EGCG), significant molecules in natural product research and for understanding how dietary components can influence human health and disease. mdpi.comnih.gov

Rationale for Utilizing (+)-Gallocatechin Gallate-13C3 in Mechanistic and Pathway Elucidation Studies

The synthesis of (+)-Gallocatechin Gallate labeled with three Carbon-13 atoms, denoted as (+)-Gallocatechin Gallate-13C3, provides a specialized tool for overcoming challenges in studying the parent compound's behavior in biological systems. The rationale for its use is grounded in the principles of stable isotope labeling.

The primary applications and advantages of using (+)-Gallocatechin Gallate-13C3 include:

Internal Standard for Bioavailability Studies: Due to its chemical identity with the unlabeled form, (+)-Gallocatechin Gallate-13C3 is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based methods. nih.gov It allows for the precise quantification of unlabeled (+)-Gallocatechin Gallate in complex biological matrices like plasma, tissues, or urine, which is crucial for determining its bioavailability, absorption, and clearance rates.

Tracing Metabolic Fate: When introduced into a cell culture or an animal model, the ¹³C atoms act as a tracer. creative-proteomics.comsilantes.com Researchers can follow the journey of the labeled gallocatechin gallate, identifying its metabolic products by searching for the characteristic mass shift in mass spectrometry data. This enables the unambiguous elucidation of its metabolic pathways, distinguishing its metabolites from the thousands of other endogenous compounds present in the system. tandfonline.com

Mechanistic Insights: Understanding how (+)-Gallocatechin Gallate exerts its biological effects requires identifying the molecules it interacts with and the pathways it modulates. smolecule.com By tracing the ¹³C label, it becomes possible to identify specific protein-binding partners or to see how it is incorporated into or alters specific cellular components, providing direct evidence for its mechanism of action. tandfonline.comsmolecule.com For example, studies on the related labeled compound (-)-Epigallocatechin Gallate-13C3 are designed to elucidate its mechanism of action through protein binding and metabolic flux analysis. smolecule.commedchemexpress.com

In essence, (+)-Gallocatechin Gallate-13C3 serves as a high-fidelity probe, enabling researchers to ask and answer specific questions about the compound's journey and impact within a living system, thereby advancing our understanding of its therapeutic potential.

Chemical and Physical Properties

The table below outlines key properties for (+)-Gallocatechin Gallate and its stable isotope-labeled form.

| Property | (+)-Gallocatechin Gallate | (+)-Gallocatechin Gallate-13C3 |

| Synonyms | (+)-Gallocatechol gallate; GCG | Gallocatechin-[13C3] Gallate |

| Molecular Formula | C₂₂H₁₈O₁₁ | C₁₉¹³C₃H₁₈O₁₁ |

| Molecular Weight | 458.4 g/mol nih.gov | 461.4 g/mol |

| CAS Number | 5127-64-0 nih.gov | Not available |

| Appearance | Solid | Solid |

| Primary Source | Camellia sinensis (Tea Plant) nih.gov | Synthetic |

Structure

3D Structure

Properties

Molecular Formula |

C22H18O11 |

|---|---|

Molecular Weight |

461.3 g/mol |

IUPAC Name |

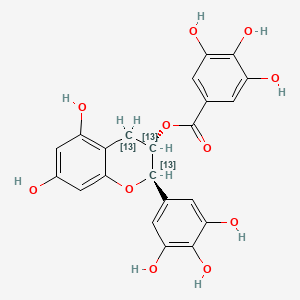

[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1/i7+1,18+1,21+1 |

InChI Key |

WMBWREPUVVBILR-GPFYYGGVSA-N |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotope Incorporation Techniques for + Gallocatechin Gallate 13c3

Chemical Synthesis Methodologies for (+)-Gallocatechin Gallate-13C3

The total chemical synthesis of flavan-3-ols like (+)-Gallocatechin Gallate is a complex undertaking due to the presence of multiple chiral centers and numerous hydroxyl groups that require protection. While a direct, one-pot synthesis for (+)-Gallocatechin Gallate-13C3 is not commonly documented, its synthesis can be conceptualized based on established strategies for similar flavonoids, such as its stereoisomer (-)-Epigallocatechin (B1671488) Gallate (EGCG) and the related compound (+)-Catechin. acs.orgresearchgate.net

One plausible retrosynthetic approach begins with disconnecting the gallate ester, leading to (+)-Gallocatechin and a protected gallic acid derivative as the two primary synthons. The synthesis of the core (+)-Gallocatechin structure is the more challenging aspect. A key strategy involves the condensation of two main building blocks: a C6-C2 acetophenone (B1666503) unit (representing the A-ring and two carbons of the C-ring) and a C1-C6 benzaldehyde (B42025) unit (representing the B-ring and the remaining carbon of the C-ring). researchgate.net To achieve the desired stereochemistry of (+)-Gallocatechin, asymmetric reactions are crucial. For instance, Sharpless asymmetric dihydroxylation can be employed to introduce the necessary chirality, a method that has been successfully used in the enantioselective synthesis of EGCG. acs.org

An alternative strategy could involve the epimerization of the more readily available (-)-Epigallocatechin-3-gallate (EGCG). Research has shown that EGCG can be converted to its epimer, Gallocatechin Gallate, through heat treatment in a suitable solvent system with controlled pH. google.com This process, if applied to a ¹³C-labeled EGCG precursor, could yield the desired (+)-Gallocatechin Gallate-13C3 after chiral separation.

The final step in the synthesis is the esterification of the synthesized (+)-Gallocatechin-¹³C₃ (or its protected derivative) with a galloyl chloride derivative. This is typically achieved using a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or via an activated galloyl chloride. Subsequent deprotection of the hydroxyl groups, often by catalytic hydrogenation to remove benzyl (B1604629) ether protecting groups, yields the final product. acs.org

Table 1: Overview of Synthetic Approaches for Flavonoid Skeletons

| Synthetic Strategy | Key Reaction | Precursors | Relevance to (+)-Gallocatechin Gallate-13C3 |

|---|---|---|---|

| Convergent Synthesis | Condensation Reaction | A-ring acetophenone building block and B-ring benzaldehyde building block. researchgate.net | Forms the core C6-C3-C6 flavonoid skeleton. |

| Asymmetric Dihydroxylation | Sharpless Dihydroxylation | Protected chalcone (B49325) or stilbene (B7821643) derivative. acs.org | Establishes the correct stereochemistry at the C-ring. |

| Epimerization | Heat-induced conversion | (-)-Epigallocatechin-3-gallate (EGCG). google.com | Converts a more common isomer to the desired gallocatechin form. |

| Esterification | Acylation | Flavan-3-ol (e.g., (+)-Gallocatechin) and protected galloyl chloride. acs.org | Attaches the gallate moiety to the core structure. |

Specific Isotope Labeling Techniques for Carbon-13 Enrichment

The introduction of ¹³C atoms into the (+)-Gallocatechin Gallate molecule must be planned strategically within the synthetic route. The position of the label is critical for its intended application. For many flavonoids, labeling is focused on the C-ring.

A proven method for introducing a ¹³C label involves using a small, commercially available ¹³C-labeled building block early in the synthesis. For the gram-scale synthesis of (+)-4-[¹³C]catechin, researchers successfully introduced the label via the acylation of a phloroglucinol (B13840) derivative (A-ring precursor) with 1-[¹³C]acetic acid. researchgate.net This creates a ¹³C-labeled acetophenone, which is then carried through the subsequent condensation and cyclization steps. A similar strategy could be adapted for (+)-Gallocatechin Gallate, where a ¹³C₃-labeled precursor could potentially be used to label the C2, C3, and C4 positions of the C-ring. pubcompare.aiisotope.com

The synthesis of a specifically labeled gallate moiety is another possibility. For example, starting with a ¹³C-labeled precursor for gallic acid would result in the label being located on the galloyl group of the final molecule. The choice of labeling position depends entirely on the goals of the research for which the labeled compound is being prepared. nih.gov

Table 2: Example of Carbon-13 Labeling Strategy

| Step | Description | ¹³C Source | Labeled Intermediate |

|---|---|---|---|

| 1. Acylation | Acylation of a protected phloroglucinol derivative. | [¹³C]-Acetic Acid (or other small labeled molecule). researchgate.net | ¹³C-labeled acetophenone derivative. |

| 2. Condensation | Condensation of the labeled acetophenone with a protected 3,4,5-trihydroxybenzaldehyde. | - | ¹³C-labeled chalcone. |

| 3. Cyclization & Reduction | Intramolecular cyclization followed by stereoselective reduction. | - | ¹³C-labeled (+)-Gallocatechin core. |

| 4. Esterification | Coupling with protected gallic acid. | - | Protected (+)-Gallocatechin Gallate-¹³C₃. |

| 5. Deprotection | Removal of protecting groups (e.g., hydrogenolysis). | - | (+)-Gallocatechin Gallate-¹³C₃. |

Purity and Isotopic Enrichment Assessment of Synthesized (+)-Gallocatechin Gallate-13C3

Following synthesis, a rigorous assessment of the final product is essential to confirm its chemical identity, purity, and the extent and location of isotopic enrichment. This is a multi-step process involving chromatographic and spectroscopic techniques. mdpi.com

Purification and Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the predominant method for both the purification and purity analysis of catechins. mdpi.compreprints.org Preparative HPLC can be used to isolate the target compound from reaction side products and unreacted starting materials. mdpi.com Analytical HPLC, using a calibrated detector, is then employed to determine the chemical purity of the final product, which should ideally be above 98%. rsc.org

Structural Verification and Isotopic Enrichment Analysis: The primary tools for confirming the structure and analyzing isotopic labeling are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. researchgate.netrsc.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement of the synthesized molecule. For (+)-Gallocatechin Gallate-13C3, the molecular weight will be shifted by approximately +3 Da compared to the unlabeled compound, confirming the incorporation of three ¹³C atoms. The fragmentation pattern in tandem MS (MS/MS) can further help confirm the compound's structure. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural elucidation and for confirming the precise location of the isotopic labels. hebmu.edu.cnnih.gov

¹³C NMR: The carbon NMR spectrum is crucial for assessing isotopic enrichment. nih.gov In a ¹³C-labeled compound, the signals corresponding to the labeled carbon atoms will be significantly enhanced. scielo.brscielo.br The large spectral dispersion in ¹³C NMR reduces signal overlap, making it easier to identify specific carbons in the molecular backbone. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals by showing correlations between bonded nuclei, thus verifying that the ¹³C labels are in the intended positions. rsc.orgscielo.br

The combination of these analytical methods ensures that the synthesized (+)-Gallocatechin Gallate-13C3 is of high chemical and isotopic purity, and is structurally correct, making it a reliable standard for advanced scientific research.

Advanced Analytical Methodologies for the Characterization and Quantification of + Gallocatechin Gallate 13c3

Liquid Chromatography-Mass Spectrometry (LC-MS) for Accurate Determination

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of phenolic compounds due to its high sensitivity and selectivity. researchgate.net For (+)-Gallocatechin Gallate-13C3, LC-MS methods are tailored to leverage the presence of the stable isotope label, ensuring robust and reliable analytical outcomes.

The use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach in quantitative mass spectrometry to achieve the highest level of accuracy and precision. nist.gov A compound like (+)-Gallocatechin Gallate-13C3 is itself designed to be an ideal internal standard for the quantification of endogenous (+)-Gallocatechin Gallate. sigmaaldrich.com However, when analyzing (+)-Gallocatechin Gallate-13C3 as the primary analyte, a different, structurally similar SIL-IS may be used, or quantification can be performed using external calibration curves if the matrix effect is well-controlled.

Method development begins with the optimization of chromatographic conditions to achieve efficient separation from other isomers and matrix components. Reversed-phase columns, such as C18 or phenyl-hexyl, are commonly employed with mobile phases consisting of acidified water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comau.dk The validation of these methods involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

The key advantage of using a SIL-IS, such as (+)-Gallocatechin Gallate-13C3 for its unlabeled analogue, is its ability to compensate for variations during sample preparation and analysis. researchgate.netscispace.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement in the mass spectrometer's source, leading to a more accurate quantification. nist.govresearchgate.net Studies on other catechins have demonstrated that methods using SIL-ISs show greater stability and control for analytical variability, such as epimerization, compared to methods using non-labeled internal standards. researchgate.net

For targeted quantification, mass spectrometers are often operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity. acs.orgresearchgate.net

In SIM mode, the mass spectrometer is set to detect only a narrow mass-to-charge (m/z) range corresponding to the molecular ion of the target compound. acs.org For (+)-Gallocatechin Gallate-13C3, the deprotonated molecule [M-H]⁻ would have an m/z of 460, which is 3 Da higher than the unlabeled (+)-Gallocatechin Gallate (m/z 457). sigmaaldrich.comnist.gov

MRM mode, typically performed on a triple quadrupole mass spectrometer, offers even greater specificity. mdpi.com A specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. researchgate.net This transition is unique to the target analyte, significantly reducing background noise. For the closely related isomer, (-)-epigallocatechin-3-gallate (EGCG), a common MRM transition is from the deprotonated molecule at m/z 457 to a product ion at m/z 169. nih.gov For (+)-Gallocatechin Gallate-13C3, the precursor ion would be m/z 460, and while the fragmentation pattern would be similar to the unlabeled compound, specific transitions would be validated for maximum signal intensity.

The table below illustrates the typical MRM parameters for the quantification of gallocatechin gallate (GCG) and its 13C3-labeled internal standard.

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Mode |

|---|---|---|---|

| (+)-Gallocatechin Gallate | 457.1 | 169.0 | MRM |

| (+)-Gallocatechin Gallate-13C3 | 460.1 | 169.0 | MRM |

Understanding the metabolic fate of a compound is crucial. LC coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS), using instruments like Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap, is a powerful technique for identifying and structurally elucidating metabolites. mdpi.comnih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both parent compounds and their metabolites. dntb.gov.ua

When (+)-Gallocatechin Gallate-13C3 is metabolized, the resulting products will retain the 13C3 label. This isotopic signature is invaluable for distinguishing true metabolites from endogenous background ions in complex biological samples. frontiersin.org Known metabolic pathways for catechins include oxidation, methylation, glucuronidation, and sulfation. mdpi.com For example, the detection of a metabolite with a mass corresponding to the addition of a methyl group (-CH3) to the parent (+)-Gallocatechin Gallate-13C3 would confirm the formation of a methylated metabolite. The high-resolution fragmentation data (MS/MS) would then be used to pinpoint the location of this modification on the molecular structure. mdpi.com

Application of Selected Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM) for Quantification of (+)-Gallocatechin Gallate-13C3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Interaction Studies of (+)-Gallocatechin Gallate-13C3

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. nih.gov It provides detailed information about the chemical environment of each atom in the structure. For (+)-Gallocatechin Gallate-13C3, NMR is used for initial structural confirmation and can be employed to study its interactions with other molecules.

The complete structural assignment is achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. slideshare.net

¹H NMR: Provides information on the number and type of protons in the molecule.

¹³C NMR: Shows the signals for all carbon atoms. In (+)-Gallocatechin Gallate-13C3, the signals for the labeled carbons (C-2, C-3, and C-4) will be significantly enhanced, confirming the positions of the isotopic labels. sigmaaldrich.comisotope.com

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. mdpi.com For instance, Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular structure and assigning all signals unequivocally. mdpi.com

Furthermore, NMR techniques like Diffusion Ordered Spectroscopy (DOSY) and measurements of nuclear relaxation times can be used to study non-covalent interactions of (+)-Gallocatechin Gallate-13C3 with larger molecules such as proteins or for its characterization within nanoparticle delivery systems. researchgate.net

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry for Stereoisomeric Differentiation and Conformational Analysis of Gallate Esters

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is an analytical technique that provides insights into the higher-order structure and conformational dynamics of molecules. thermofisher.comnih.govnih.gov It is based on the principle that labile hydrogen atoms (e.g., in -OH, -NH, -SH groups) can exchange with deuterium atoms when the molecule is exposed to a deuterated solvent like D₂O. mdpi.com The rate of this exchange is highly dependent on the hydrogen's solvent accessibility, which is dictated by the molecule's three-dimensional conformation and hydrogen bonding network. thermofisher.com

This technique is particularly useful for differentiating between stereoisomers, which have the same mass and fragmentation pattern in conventional MS but differ in their spatial arrangement. researchgate.net Research has shown that gas-phase HDX reactions can effectively distinguish between catechin (B1668976) stereoisomers, such as gallocatechin gallate and its epimer, epigallocatechin gallate. researchgate.net The different conformations of the isomers result in distinct patterns and rates of deuterium uptake, allowing them to be differentiated by the resulting mass shift. researchgate.net Therefore, HDX-MS can be applied to confirm the stereochemical integrity and analyze the conformational properties of (+)-Gallocatechin Gallate-13C3 and other related gallate esters.

Metabolic Tracing and Pathway Delineation Using + Gallocatechin Gallate 13c3

In Vitro Metabolic Tracing Studies in Cellular Models and Subcellular Fractions

In vitro systems, such as cultured cells and subcellular fractions, provide a controlled environment to investigate the initial steps of (+)-Gallocatechin gallate-13C3 metabolism. The primary metabolic transformations of catechins, including (+)-Gallocatechin gallate, are known to involve methylation, glucuronidation, and sulfation. mdpi.comnih.gov

When (+)-Gallocatechin gallate-13C3 is introduced to cellular models like primary hepatocytes, the ¹³C label allows researchers to follow its uptake and subsequent conversion into various metabolites. nih.gov Hepatocytes are a key model as they contain the principal enzymes responsible for drug and xenobiotic metabolism. mdpi.com

Subcellular fractions, particularly liver microsomes and cytosol, are utilized to pinpoint the specific enzymes involved in these transformations.

Microsomes: This fraction is rich in UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to the catechin (B1668976) structure, enhancing its water solubility and facilitating excretion. mdpi.com Studies on related catechins have identified several glucuronide conjugates. mdpi.com

Cytosol: This fraction contains sulfotransferases (SULTs) that mediate sulfation, another important phase II metabolic reaction. mdpi.com Additionally, catechol-O-methyltransferase (COMT), present in the cytosol, is a key enzyme that methylates the catechol-like structures on the B-ring of catechins. nih.gov

By incubating (+)-Gallocatechin gallate-13C3 with these fractions and analyzing the products using liquid chromatography-mass spectrometry (LC-MS), researchers can identify the specific ¹³C-labeled methylated, glucuronidated, and sulfated metabolites. The mass shift of +3 Da (due to the three ¹³C atoms) definitively distinguishes the metabolites of the tracer from the endogenous pool of related compounds. sigmaaldrich.com

Table 1: Expected In Vitro Metabolites of (+)-Gallocatechin Gallate-13C3 in Cellular and Subcellular Fractions

| Metabolite Type | Key Enzymes | Subcellular Location | Expected Observation with ¹³C Label |

| Methylated conjugates | Catechol-O-methyltransferase (COMT) | Cytosol | Detection of ¹³C₃-methylated gallocatechin gallate |

| Glucuronide conjugates | UDP-glucuronosyltransferases (UGTs) | Microsomes | Detection of one or more ¹³C₃-gallocatechin gallate-O-glucuronides |

| Sulfate conjugates | Sulfotransferases (SULTs) | Cytosol | Detection of ¹³C₃-gallocatechin gallate-O-sulfates |

This table is illustrative and based on the known metabolism of related catechins. mdpi.comnih.govmdpi.com

In Vivo Metabolic Pathway Elucidation in Preclinical Animal Models Employing Isotopic Tracers

Preclinical animal models are indispensable for understanding the systemic metabolism, distribution, and excretion of (+)-Gallocatechin gallate-13C3. Following administration of the ¹³C-labeled compound to animal models such as rats or mice, the tracer and its metabolites can be tracked in various biological matrices, including plasma, urine, and feces. nih.gov This provides a dynamic view of the compound's fate in a whole-organism context.

The primary metabolic pathways observed in vitro—methylation, glucuronidation, and sulfation—are also prominent in vivo. mdpi.comnih.gov The liver is the main site of this metabolism, but the small intestine also contributes significantly. mdpi.com

Furthermore, in vivo studies reveal the critical role of the gut microbiota in catechin metabolism. The intestinal microbiota can hydrolyze the gallate ester bond of (+)-Gallocatechin gallate-13C3, releasing ¹³C₃-gallocatechin and gallic acid. These can be further degraded into smaller phenolic acids and other compounds, which can then be absorbed systemically. mdpi.com The ¹³C label is crucial for confirming the origin of these smaller metabolites.

The use of (+)-Gallocatechin gallate-13C3 allows for the differentiation of metabolites originating from the administered dose versus those from the diet or endogenous sources, a common challenge in nutritional research.

Quantification of Metabolic Fluxes and Metabolite Turnover Rates

A significant advantage of using stable isotope tracers like (+)-Gallocatechin gallate-13C3 is the ability to perform metabolic flux analysis (MFA). medchemexpress.comd-nb.info ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic pathways. nih.gov By measuring the rate of appearance and disappearance of the ¹³C-labeled parent compound and its metabolites over time, researchers can calculate turnover rates and determine the flow of the compound through different metabolic pathways. d-nb.infojci.org

For instance, after administering a known dose of (+)-Gallocatechin gallate-13C3, serial blood samples can be collected. The concentration-time profiles of the ¹³C₃-parent compound and its ¹³C₃-metabolites are measured. This data can be fitted into pharmacokinetic models to determine key parameters.

Table 2: Illustrative Parameters from Metabolic Flux Analysis of (+)-Gallocatechin Gallate-13C3

| Parameter | Description | Significance |

| Rate of Appearance (Ra) | The rate at which a metabolite appears in a specific compartment (e.g., plasma). | Indicates the speed of a particular metabolic conversion. |

| Rate of Disappearance (Rd) | The rate at which a compound is cleared from a compartment. | Reflects the overall metabolic and excretory clearance. |

| Metabolic Clearance Rate | The volume of plasma cleared of the compound per unit time due to metabolism. | Quantifies the efficiency of metabolic elimination. |

| Pool Size | The total amount of a compound or metabolite in a given compartment. | Provides a measure of the steady-state concentration. |

| Turnover Rate | The fraction of the metabolic pool replaced per unit time. | Indicates the dynamic activity of the metabolic pathway. |

This table presents a conceptual framework for the application of ¹³C-MFA to study catechin metabolism, based on established principles of metabolic flux analysis. d-nb.infonih.gov

These quantitative flux measurements are critical for understanding how factors such as co-administered substances or disease states might alter the metabolism of (+)-Gallocatechin gallate.

Identification and Characterization of Novel Metabolites of (+)-Gallocatechin Gallate-13C3

High-resolution mass spectrometry coupled with the use of ¹³C-labeled tracers facilitates the discovery and structural elucidation of previously unknown metabolites. mdpi.com The distinct isotopic signature of metabolites derived from (+)-Gallocatechin gallate-13C3 makes them stand out from the complex background of endogenous molecules in biological samples.

In addition to the common phase II conjugates, research on related catechins suggests the formation of other, more complex metabolites. For example, catechins can undergo oxidation to form reactive quinone intermediates, which can then react with endogenous nucleophiles like glutathione (B108866) (GSH). mdpi.com The detection of ¹³C₃-labeled glutathione conjugates in vitro or in vivo would provide direct evidence of this bioactivation pathway for (+)-Gallocatechin gallate.

Table 3: Potential Novel Metabolites of (+)-Gallocatechin Gallate-13C3

| Metabolite Class | Proposed Formation Pathway | Method of Detection |

| Glutathione (GSH) Conjugates | Oxidation to a quinone followed by conjugation with GSH. | LC-HRMS/MS analysis for ¹³C₃-labeled GSH adducts. |

| Ring-Fission Metabolites | Microbial degradation of the catechin C-ring in the gut. | GC-MS or LC-MS analysis of urine and plasma for ¹³C-labeled phenolic acids. |

| Diglucuronides/Sulfoglucuronides | Sequential or multiple conjugation reactions. | LC-HRMS/MS analysis for ¹³C₃-labeled metabolites with corresponding mass shifts. |

This table is based on advanced metabolic studies of other green tea catechins and represents potential avenues of discovery for (+)-Gallocatechin gallate-13C3. mdpi.commdpi.com

Pharmacokinetic and Dispositional Investigations of + Gallocatechin Gallate 13c3 in Preclinical Systems

Absorption and Distribution Dynamics in Preclinical Animal Models

Once absorbed, (+)-Gallocatechin Gallate-13C3 is distributed to various tissues. In studies with EGCG in rats, the highest concentrations are found in the gastrointestinal tract, particularly the small intestinal mucosa, followed by the liver and colon mucosa. nih.gov Lower levels are detected in the kidneys, lungs, and brain. nih.govnih.gov The significant accumulation in the intestinal mucosa suggests a primary site of interaction and potential local effects. nih.gov The distribution pattern indicates that while a portion of the compound is absorbed and distributed systemically, a substantial amount remains within the digestive system.

The table below summarizes the distribution of a related catechin (B1668976), EGCG, in a rat model 60 minutes after a single oral administration, which provides an expected parallel for (+)-Gallocatechin Gallate-13C3.

| Tissue | Concentration (nmol/g or nmol/mL) |

| Plasma | 12.3 nmol/mL |

| Liver | 48.4 nmol/g |

| Brain | 0.5 nmol/g |

| Small Intestinal Mucosa | 565 nmol/g |

| Colon Mucosa | 68.6 nmol/g |

Data derived from studies on EGCG in rats and presented as an illustrative model for (+)-Gallocatechin Gallate-13C3 distribution. nih.gov

Biotransformation Pathways and Enzyme Systems Involved in (+)-Gallocatechin Gallate-13C3 Metabolism

The biotransformation of (+)-Gallocatechin Gallate-13C3 is extensive and involves both host enzymes and the gut microbiota. A primary metabolic reaction is the hydrolysis of the gallate ester bond, releasing gallic acid and (+)-gallocatechin. acs.org This process can be catalyzed by microbial esterases in the intestine. researchgate.net

Further metabolism, largely driven by the gut microbiota, involves the ring-fission of the catechin structure. researchgate.netjst.go.jp This leads to the formation of various smaller phenolic and aromatic acids. plos.org For instance, the degradation of the related compound (-)-epigallocatechin (B1671488) by intestinal bacteria has been shown to produce metabolites such as 5-(3,4,5-trihydroxyphenyl)-γ-valerolactone. jst.go.jp

In addition to microbial metabolism, phase II enzymes in the host play a role in the biotransformation of absorbed catechins. These enzymes include catechol-O-methyltransferase (COMT), which catalyzes methylation, and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are responsible for glucuronidation and sulfation, respectively. agriculturejournals.cztandfonline.com These conjugation reactions increase the water solubility of the compounds, facilitating their excretion. agriculturejournals.cz In vitro studies with fungal enzymes have also demonstrated the potential for biotransformation through processes like polymerization and glycosylation. nih.gov

The key enzymatic reactions involved in the metabolism of gallocatechin gallates are summarized below:

| Enzyme/System | Metabolic Reaction | Resulting Metabolites |

| Microbial Esterases | Hydrolysis | (+)-Gallocatechin, Gallic Acid |

| Gut Microbiota | Ring-Fission | Phenylvaleric acids, Phenylpropionic acids |

| Catechol-O-methyltransferase (COMT) | Methylation | Methylated GCG and its metabolites |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Glucuronide conjugates |

| Sulfotransferases (SULTs) | Sulfation | Sulfate conjugates |

Excretion Routes and Mass Balance Studies

The excretion of (+)-Gallocatechin Gallate-13C3 and its metabolites occurs through both biliary and urinary pathways. agriculturejournals.cz Due to its relatively poor absorption and significant intestinal metabolism, a large portion of the orally administered compound is eliminated in the feces, either as the parent compound or as microbial metabolites. researchgate.net

Studies on EGCG in rats have shown that the intact compound is primarily excreted through bile, which is indicated by its higher concentration in the intestine compared to the kidney. nih.gov In contrast, its less complex metabolites, such as (-)-epigallocatechin (EGC) and (-)-epicatechin (B1671481) (EC), are excreted through both bile and urine. nih.gov The metabolites formed through phase II conjugation in the liver are also primarily excreted via bile into the intestine, where they can undergo further microbial metabolism or be eliminated in the feces. agriculturejournals.cz Urinary excretion mainly consists of the smaller, water-soluble phenolic acid metabolites produced by the gut microbiota and absorbed into circulation. plos.org

Mass balance studies, often employing isotopically labeled compounds like (+)-Gallocatechin Gallate-13C3, are essential for a complete understanding of the disposition of the compound. While specific mass balance data for (+)-Gallocatechin Gallate-13C3 is not widely published, the collective evidence from studies on related catechins suggests that the majority of an oral dose is recovered in the feces and urine as a wide array of metabolites, with only a very small fraction being excreted as the unchanged parent compound.

Mechanistic Research on Biological Interactions and Bioactivities of Gallocatechin Gallate Utilizing Isotope Labeling Insights

Investigations into Enzyme Inhibition Mechanisms (e.g., Pancreatic Phospholipase A2)

The inhibition of enzymes is a key mechanism through which polyphenols like gallocatechin gallate exert their biological effects. Isotope labeling is a powerful method for elucidating these inhibitory activities. Studies on green tea catechins have demonstrated their ability to inhibit various enzymes, including pancreatic phospholipase A2 (PLA2), an enzyme crucial for lipid digestion and absorption.

Research has shown that the inhibitory potency of catechins against PLA2 varies with their structure, with gallated catechins like EGCG showing the strongest inhibition. nih.gov In one study, EGCG was found to inhibit PLA2 activity by 64.9% at a concentration of 0.6 µM, significantly higher than other non-gallated catechins. nih.gov This inhibition of PLA2 is associated with a reduction in the intestinal absorption of lipids. nih.gov

The use of (+)-Gallocatechin Gallate-13C3 would allow for a precise examination of this inhibitory mechanism. By using ¹³C-labeled gallocatechin gallate in enzyme kinetics assays coupled with mass spectrometry, researchers can:

Track the binding of the inhibitor to the enzyme.

Identify the specific binding site on the enzyme.

Distinguish between competitive, non-competitive, or uncompetitive inhibition models with greater certainty.

Quantify the amount of inhibitor bound to the enzyme and correlate it with the degree of inhibition.

While direct studies using (+)-Gallocatechin Gallate-13C3 on pancreatic PLA2 are not yet prevalent in published literature, the established inhibitory effect of related catechins provides a strong rationale for its use in such detailed mechanistic studies. nih.govstewarthendrickson.com

Characterization of Protein Binding Dynamics and Ligand-Protein Interactions

Understanding the direct physical interactions between a small molecule and its protein targets is fundamental to explaining its biological activity. Isotope labeling, particularly with ¹³C and ¹⁵N, is a cornerstone of modern structural biology techniques like NMR spectroscopy for characterizing these dynamics. researchgate.net

NMR applications in drug discovery often rely on observing changes in the protein's NMR spectrum upon the addition of a ligand. researchgate.net For instance, two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR experiments on an isotope-labeled protein can map the binding site of an unlabeled ligand by identifying which amino acid residues experience chemical shift perturbations. nih.gov Conversely, using a ¹³C-labeled ligand like (+)-Gallocatechin Gallate-13C3 with an unlabeled protein allows for ligand-observed NMR experiments. This approach is particularly useful for studying interactions with large proteins or complex systems where labeling the protein is impractical. nih.gov

Studies on the related catechin (B1668976) EGCG have successfully used these methods to characterize its binding to a variety of proteins:

Cyclophilin D (CypD): 2D NMR titration of ¹⁵N-labeled CypD with EGCG was used to map the binding sites, revealing interactions at three distinct regions on the protein. This binding is thought to be a mechanism for EGCG's protective effects on mitochondria. nih.gov

Human Sulfotransferase 1A1 (SULT1A1): Researchers determined the structure of the allosteric binding site for EGCG on SULT1A1. This interaction controls the opening and closing of the enzyme's active site. nih.gov

Bovine Hemoglobin (BHb): Spectroscopic and computational studies showed that EGCG binds within a cavity near tryptophan residues, with hydrophobic forces playing a major role in stabilizing the complex. rsc.org

PU.1 Transcription Factor: Molecular docking predicted hydrogen bond formation between EGCG and specific amino acids in the DNA binding and dimerization domains of the PU.1 protein. plos.org

The synthesis of (+)-Gallocatechin Gallate-13C3 enables these powerful analytical techniques to be applied specifically to this compound, allowing for precise determination of its binding affinities (Kd), kinetics, and the structural details of its interactions with target proteins.

Table 1: Examples of Protein Binding Studies with Related Catechin EGCG

| Protein Target | Method(s) Used | Key Findings |

| Cyclophilin D (CypD) | 2D ¹⁵N-¹H HSQC NMR, Surface Plasmon Resonance (SPR), Molecular Dynamics | EGCG binds directly to CypD at multiple sites with an affinity (Kd) of 2.7 x 10⁻⁵ M, suggesting a mechanism for inhibiting the mitochondrial permeability transition pore. nih.gov |

| Human Sulfotransferase 1A1 (SULT1A1) | NMR, Molecular Dynamics Docking | EGCG binds to a specific allosteric site, controlling access to the enzyme's active site cap. nih.gov |

| Bovine Hemoglobin (BHb) | Fluorescence Spectroscopy, Molecular Docking, Molecular Dynamics | EGCG binds with moderate affinity (10⁴ M⁻¹) in a pocket formed by the α1, α2, and β2 chains, driven by hydrophobic interactions. rsc.org |

| PU.1 Transcription Factor | Molecular Docking, Fluorescence Anisotropy | EGCG is predicted to form hydrogen bonds with key residues; a fluorescently labeled EGCG showed a dissociation constant (Kd) of 2.8 µM with the PU.1 protein. plos.org |

Elucidation of Molecular Targets and Signaling Pathway Modulation

A primary goal of using isotope-labeled compounds is to identify the direct molecular targets of a bioactive substance and to unravel how it modulates complex cellular signaling pathways. (+)-Gallocatechin Gallate-13C3 serves as a precise tracer to follow the compound's journey through the cell, identifying where it accumulates and which molecules it binds to.

Extensive research on EGCG has identified numerous molecular targets and pathways, providing a roadmap for investigations into other catechins like gallocatechin gallate. nih.gov The use of an isotopically labeled version is critical for validating these targets and understanding the subsequent effects on cell signaling.

Key molecular targets and pathways identified for EGCG include:

Receptor Tyrosine Kinases (RTKs): EGCG is reported to inhibit Epidermal Growth Factor Receptor (EGFR) signaling, a critical pathway in cell proliferation and cancer. medchemexpress.com

Metabolic Enzymes: It acts as an inhibitor of glutamate (B1630785) dehydrogenase (GDH), an enzyme involved in amino acid metabolism. medchemexpress.com More recently, it was shown to protect pancreatic β-cells by promoting the degradation of the RNA demethylase FTO, which in turn reduces oxidative stress and prevents excessive autophagy. nih.gov

Transcription Factors and DNA Structures: EGCG can directly interact with DNA secondary structures, such as the G-quadruplex (G4) in the c-MYC oncogene promoter, providing foundational evidence for its ability to target oncogenic DNA structures. mdpi.com

Laminin Receptor (67LR): The 67LR was identified as a high-affinity cell-surface receptor for EGCG, mediating its anti-cancer effects. nih.gov

The use of (+)-Gallocatechin Gallate-13C3 in cell-based assays followed by advanced mass spectrometry (e.g., chemical proteomics or metabolomics) would enable researchers to definitively identify its direct binding partners, map its metabolic fate, and quantify changes in downstream signaling proteins, providing clear, mechanistic links between the compound and its ultimate biological effects.

Biosynthetic Pathway Elucidation of Gallocatechin Gallate Precursors and the Compound Itself Through Isotope Labeling

Tracing the Biosynthesis of Gallic Acid as a Precursor to Gallate Esters via Isotopic Approaches

Gallic acid is a fundamental precursor for the gallate moiety in galloylated catechins, including (+)-gallocatechin gallate. Isotopic labeling studies have been pivotal in establishing its primary biosynthetic route. Early hypotheses suggested that gallic acid could be formed through various pathways, including the β-oxidation of 3,4,5-trihydroxycinnamic acid or the hydroxylation of protocatechuic acid. However, compelling evidence from isotope tracing experiments has solidified the shikimate pathway as the main source of gallic acid.

Retrobiosynthetic studies utilizing uniformly ¹³C-labeled glucose ([U-¹³C₆]glucose) fed to organisms such as the fungus Phycomyces blakesleeanus and the plant Rhus typhina have provided definitive insights. lcms.cz Analysis of the resulting ¹³C-labeled gallic acid and aromatic amino acids through one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy revealed that all carbon atoms of gallic acid are biosynthetically equivalent to the carbon atoms of shikimate. lcms.cz Crucially, the carboxylic group of gallic acid was shown to originate from an early intermediate of the shikimate pathway, and not from the side chain of phenylalanine or tyrosine. lcms.cz This strongly indicates that 5-dehydroshikimate is the most probable precursor for gallic acid, ruling out major contributions from pathways involving phenylalanine, caffeic acid, or 3,4,5-trihydroxycinnamic acid in these organisms. lcms.cz

Further investigations using ¹⁴C-labeled precursors in young tea shoots also supported these findings. The incorporation of [¹⁴C]shikimic acid into the gallic acid moiety of (-)-epicatechin-3-gallate and (-)-epigallocatechin-3-gallate was significantly higher than that of [¹⁴C]phenylalanine, reinforcing the direct role of the shikimate pathway.

The general methodology for such studies involves the administration of an isotopically labeled precursor, followed by extraction, purification, and analysis of the target molecule. Techniques like Mass Spectrometry (MS) and NMR spectroscopy are then used to determine the position and extent of isotope incorporation.

Table 1: Hypothetical Isotope Incorporation into Gallic Acid from [U-¹³C₆]Glucose via the Shikimate Pathway

| Carbon Atom in Gallic Acid | Corresponding Carbon Atom in Glucose (Hypothesized) | Expected ¹³C Enrichment |

| C1 (Carboxyl) | C1 of Erythrose-4-phosphate (from Glucose C3/C4) | High |

| C2 | C2 of Erythrose-4-phosphate (from Glucose C4/C5) | High |

| C3 | C3 of Erythrose-4-phosphate (from Glucose C5/C6) | High |

| C4 | C4 of Erythrose-4-phosphate (from Glucose C6/C1) | High |

| C5 | C1 of Phosphoenolpyruvate (from Glucose C1/C6) | High |

| C6 | C2 of Phosphoenolpyruvate (from Glucose C2/C5) | High |

| C7 (Carboxyl) | C3 of Phosphoenolpyruvate (from Glucose C3/C4) | High |

This table is a simplified representation based on the established connections between the shikimate pathway and glycolysis. The actual distribution can be more complex due to metabolic scrambling.

Identification of Key Enzymes and Genetic Elements Governing Galloylated Catechin (B1668976) Formation

The formation of galloylated catechins is a multi-step process involving a cascade of specific enzymes. Isotope labeling studies, in conjunction with genetic and biochemical analyses, have been crucial in identifying the key players in this pathway.

The initial step in the biosynthesis of the gallate moiety is the conversion of 3-dehydroshikimate to gallic acid, a reaction catalyzed by shikimate dehydrogenase (SDH) . This enzyme has been identified and characterized in various plants, including tea (Camellia sinensis).

Once gallic acid is synthesized, it must be activated before it can be transferred to the catechin core. This activation involves the formation of an energy-rich intermediate, typically β-glucogallin , which is synthesized from gallic acid and UDP-glucose by the enzyme UDP-glucose:galloyl-1-O-β-D-glucosyltransferase (UGT) .

The final step in the formation of galloylated catechins is the transfer of the galloyl group from β-glucogallin to the catechin backbone. This reaction is catalyzed by serine carboxypeptidase-like (SCPL) acyltransferases . In tea plants, several SCPL enzymes have been identified that exhibit β-glucogallin:catechin galloyl acyltransferase activity, leading to the formation of compounds like (-)-epigallocatechin (B1671488) gallate (EGCG) and (-)-epicatechin (B1671481) gallate (ECG).

The genes encoding these enzymes have been identified and their expression levels often correlate with the accumulation of galloylated catechins in different plant tissues and under various environmental conditions. For instance, studies have shown that the expression of specific SDH and SCPL genes is upregulated in young tea leaves, which are known to be rich in galloylated catechins.

Table 2: Key Enzymes in the Biosynthesis of Galloylated Catechins

| Enzyme | Abbreviation | Function | Gene Family |

| Shikimate Dehydrogenase | SDH | Catalyzes the conversion of 3-dehydroshikimate to gallic acid. | Oxidoreductase |

| UDP-glucose:galloyl-1-O-β-D-glucosyltransferase | UGT | Catalyzes the formation of β-glucogallin from gallic acid and UDP-glucose. | Glycosyltransferase |

| Serine Carboxypeptidase-Like Acyltransferase | SCPL | Catalyzes the transfer of the galloyl group from β-glucogallin to the catechin backbone. | Acyltransferase |

Investigating the Incorporation of Isotopic Precursors into the Gallocatechin Gallate Structure

The direct tracing of isotopic precursors into the final structure of (+)-gallocatechin gallate provides the most definitive evidence for its biosynthetic pathway. While detailed studies specifically on "(+)-Gallocatechin Gallate-¹³C₃" are not extensively published, the principles can be inferred from studies on related compounds and the known biosynthetic pathways.

The synthesis of isotopically labeled gallocatechin gallate, such as "(±)-Gallocatechin-2,3,4-¹³C₃ gallate", has been reported for use as an internal standard in mass spectrometry-based quantification. nih.gov These labeled standards are crucial for accurate metabolic studies.

In a hypothetical labeling experiment using [U-¹³C₆]glucose, one would expect to see ¹³C enrichment in both the gallocatechin and the gallate moieties of the resulting (+)-gallocatechin gallate molecule. The gallocatechin core is derived from the flavonoid biosynthetic pathway, which itself originates from the shikimate and acetate-malonate pathways. The gallate moiety, as discussed, arises from the shikimate pathway.

For example, feeding a plant with ¹³C-labeled phenylalanine would be expected to result in the incorporation of the label into the B-ring and the C2, C3, and C4 carbons of the C-ring of the gallocatechin moiety, while the A-ring would remain unlabeled. Conversely, feeding with ¹³C-labeled acetate (B1210297) would lead to labeling of the A-ring. The gallate moiety would be labeled if a ¹³C-labeled shikimate pathway precursor was provided.

Table 3: Predicted Labeling Pattern in (+)-Gallocatechin Gallate-¹³C₃ from Specific ¹³C-Labeled Precursors

| Labeled Precursor | Expected Labeled Moiety in (+)-Gallocatechin Gallate | Analytical Technique for Detection |

| [¹³C₆]Gallic Acid | Gallate moiety | HRMS, MS/MS, ¹³C NMR |

| [¹³C₉]Phenylalanine | B-ring and C-ring (C2, C3, C4) of the Gallocatechin moiety | HRMS, MS/MS, ¹³C NMR |

| [¹³C₂]Acetate | A-ring of the Gallocatechin moiety | HRMS, MS/MS, ¹³C NMR |

| [U-¹³C₆]Glucose | Both Gallocatechin and Gallate moieties | HRMS, MS/MS, ¹³C NMR |

This table illustrates the expected outcomes of feeding experiments with specific labeled precursors based on established biosynthetic pathways.

Comparative Studies: Advantages of + Gallocatechin Gallate 13c3 over Unlabeled Counterparts in Research

Enhanced Analytical Precision and Accuracy in Complex Biological Matrices

The quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates is often hampered by the presence of numerous endogenous compounds. nih.gov Stable isotope-labeled internal standards (SIL-ISs), like (+)-Gallocatechin Gallate-13C3, are the gold standard for quantitative bioanalytical liquid chromatography-mass spectrometry (LC/MS) assays because they significantly improve accuracy and precision. crimsonpublishers.com

Because stable isotope internal standards are chemically identical to the target analyte but differ in mass, they can correct for potential losses during sample preparation and analysis. musechem.com This co-elution of the labeled standard with the unlabeled analyte ensures that any variations in extraction efficiency, ionization, or instrument response affect both compounds equally, leading to a more accurate and precise measurement of the analyte's concentration. crimsonpublishers.comscioninstruments.com

Research on other catechins, such as catechin-2,3,4-13C3 and epicatechin-2,3,4-13C3, has demonstrated the superiority of using SIL-ISs. In one study, the use of these labeled standards resulted in stable measurements of catechin (B1668976) and epicatechin concentrations (100–109% of the initial concentration) even after prolonged storage, whereas the use of a different type of internal standard led to significant variability. researchgate.net The validation of this method showed excellent linearity, precision, and accuracy, with recoveries ranging from 100.72% to 118.67% and relative standard deviations below 3.67%. researchgate.net This highlights the robustness that SIL-ISs bring to quantitative methods.

Table 1: Comparison of Analytical Performance with and without Stable Isotope-Labeled Internal Standards

| Parameter | Without SIL-IS | With SIL-IS (e.g., (+)-Gallocatechin Gallate-13C3) |

| Precision | Lower, higher variability | Higher, lower coefficient of variation (CV%) nih.gov |

| Accuracy | Prone to systematic errors | Significantly improved crimsonpublishers.commusechem.com |

| Recovery | Variable and difficult to correct | Effectively corrected for losses crimsonpublishers.com |

| Linearity | Can be affected by matrix | Excellent over a wide concentration range researchgate.net |

Differentiation Between Endogenous and Exogenously Administered Gallocatechin Gallate

A significant challenge in pharmacokinetic and metabolic studies is distinguishing between a compound that is naturally present in the body (endogenous) and the same compound that has been administered as part of the study (exogenous). nih.gov Stable isotope labeling provides a powerful solution to this problem. scispace.comusf.eduusf.edu By using (+)-Gallocatechin Gallate-13C3, researchers can introduce a form of the molecule that is chemically identical to the endogenous version but has a distinct mass due to the incorporation of carbon-13 isotopes. academie-sciences.fr

This mass difference allows for the selective detection and quantification of the exogenously administered compound using mass spectrometry, without interference from the endogenous pool. nih.govacademie-sciences.fr This approach is crucial for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of gallocatechin gallate.

For instance, studies on other ¹³C-labeled flavonoids have successfully used this technique to investigate their bioavailability in humans. academie-sciences.fr The labeled compounds were added to food and consumed, and their presence and concentration in biological samples were monitored over time, providing clear data on their journey through the body, independent of the flavonoids already present in the diet. academie-sciences.fr This ability to trace the fate of the administered compound is essential for understanding its potential health effects and metabolic pathways. nih.gov

Overcoming Matrix Effects and Improving Robustness of Quantitative Analyses

Matrix effects are a major source of error in quantitative LC-MS analysis, especially in complex biological samples. mdpi.comtandfonline.com These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal and, consequently, inaccurate quantification. nih.govscite.ai

The use of a stable isotope-labeled internal standard like (+)-Gallocatechin Gallate-13C3 is the most effective strategy to compensate for matrix effects. crimsonpublishers.comtandfonline.com Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects during ionization. scioninstruments.com By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a robust and reliable quantification. crimsonpublishers.com

Table 2: Impact of (+)-Gallocatechin Gallate-13C3 on Mitigating Analytical Challenges

| Analytical Challenge | Unlabeled Gallocatechin Gallate | (+)-Gallocatechin Gallate-13C3 as Internal Standard |

| Matrix Effect | High susceptibility to ion suppression/enhancement nih.gov | Compensates for matrix effects, improving accuracy crimsonpublishers.comtandfonline.com |

| Sample Loss During Prep | Leads to inaccurate quantification | Ratio to analyte remains constant, correcting for loss |

| Instrumental Drift | Can cause variability in results over time | Co-elutes and experiences the same drift, allowing for correction scioninstruments.com |

| Endogenous Interference | Cannot be distinguished from administered compound | Differentiated by mass, enabling precise pharmacokinetic studies nih.gov |

Future Directions and Emerging Research Applications for + Gallocatechin Gallate 13c3

Integration with Systems Biology and Quantitative Metabolomics Approaches

The future of nutritional science lies in a systems biology approach, where comprehensive datasets from genomics, transcriptomics, proteomics, and metabolomics are integrated to model biological processes holistically. nih.govfrontiersin.orgresearchgate.netmdpi.com In this context, (+)-Gallocatechin Gallate-13C3 is a critical tool for generating precise quantitative data required for building robust metabolic models.

Stable isotope dilution analysis using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for accurate quantification of metabolites in complex biological matrices. researchgate.netscience.gov The use of a 13C-labeled internal standard like GCG-13C3 compensates for variations during sample preparation and instrumental analysis, a significant challenge in measuring catechins which can otherwise show variable responses in mass spectrometry detection. researchgate.netnist.gov This enhanced accuracy is vital for quantitative metabolomics, which seeks to measure the absolute concentrations of numerous metabolites. mdpi.com By providing exact measurements of GCG and its downstream metabolites, GCG-13C3 enables the precise parameterization of metabolic network models.

Furthermore, its use is central to metabolic flux analysis (MFA), a technique that tracks the flow of atoms through metabolic pathways. medchemexpress.com By administering GCG-13C3 and tracing the incorporation of the 13C label into various metabolites, researchers can quantify the rates of metabolic reactions and elucidate the contributions of GCG to different cellular pathways. nih.gov This provides a dynamic view of metabolism that is unattainable with conventional methods, offering insights into how dietary polyphenols modulate cellular homeostasis.

Table 1: Applications of (+)-Gallocatechin Gallate-13C3 in Quantitative Metabolomics

| Research Application | Methodological Approach | Expected Outcome |

| Pharmacokinetic Studies | Stable Isotope Dilution LC-MS/MS | Accurate quantification of GCG and its metabolites in plasma, urine, and tissues over time. mdpi.com |

| Metabolic Flux Analysis (MFA) | Isotope Tracing and Mass Isotopomer Analysis | Determination of the rate and direction of GCG metabolism through various pathways (e.g., methylation, glucuronidation). medchemexpress.comnih.gov |

| Systems Biology Modeling | Integration of Quantitative Metabolite Data | Development of more accurate and predictive computational models of polyphenol metabolism and its systemic effects. nih.govfrontiersin.org |

| Bioavailability Assessment | Comparative analysis of labeled GCG in circulation versus administered dose | Precise measurement of absorption, distribution, metabolism, and excretion (ADME) profiles. agriculturejournals.cznih.gov |

Development of Advanced Computational Models for Isotopic Data Analysis

The data generated from stable isotope tracing experiments are inherently complex. The incorporation of 13C atoms from GCG-13C3 into downstream metabolites results in a distribution of mass isotopomers (molecules of the same chemical formula but different isotopic composition). Analyzing this mass isotopomer distribution (MID) is key to unlocking the quantitative flux information but requires sophisticated computational tools. nih.govuniovi.es

Future research will focus on developing and refining computational models specifically for polyphenol metabolism. These models will need to:

Deconvolute Complex Spectra: Mass spectrometry of biological samples produces intricate spectra. Advanced algorithms are needed to accurately identify and quantify the different mass isotopomers of GCG metabolites against a high-background matrix. nih.gov

Perform Mass Isotopomer Distribution Analysis (MIDA): Specialized algorithms are required to calculate the contribution of the 13C tracer to the product molecules, allowing for the determination of precursor-product relationships and the quantification of metabolic fluxes. uniovi.es

Integrate Multi-Omics Data: The ultimate goal is to create models that can integrate isotopic data with genomic, transcriptomic, and proteomic datasets. mdpi.com This would allow researchers to connect changes in metabolic fluxes with alterations in gene and protein expression, providing a multi-layered understanding of the biological response to GCG.

For instance, a key metabolic transformation for catechins is methylation, catalyzed by the enzyme Catechol-O-methyltransferase (COMT). agriculturejournals.czmdpi.com By tracing the 13C3-labeled gallate moiety, computational models can precisely quantify the flux through this pathway and how it competes with other metabolic routes like glucuronidation and sulfation. agriculturejournals.cz

Table 2: Hypothetical Mass Isotopomer Data for a GCG Metabolite This table illustrates the type of data that would be generated and analyzed using computational models after administering GCG-13C3. It shows the relative abundance of a hypothetical downstream metabolite (e.g., a methylated and glucuronidated form of GCG) with different numbers of 13C atoms.

| Mass Isotopomer | Description | Relative Abundance (%) |

| M+0 | Metabolite with all 12C atoms (endogenous) | 40 |

| M+1 | Metabolite with one 13C atom | 35 |

| M+2 | Metabolite with two 13C atoms | 20 |

| M+3 | Metabolite with three 13C atoms (fully labeled from GCG-13C3) | 5 |

Exploration of Novel Research Paradigms in Natural Product Metabolism and Bioavailability

The use of (+)-Gallocatechin Gallate-13C3 opens the door to novel research paradigms that were previously unfeasible, particularly in unraveling the complex interplay between dietary compounds, host metabolism, and the gut microbiome.

While the general metabolic pathways of tea catechins are known, many details remain obscure due to the chemical complexity and the vast number of potential metabolites. agriculturejournals.czfrontiersin.org The poor bioavailability of catechins like epigallocatechin gallate (EGCG) is a major limiting factor for their therapeutic potential, with a significant portion being metabolized by the gut microbiota before absorption. nih.govnih.gov

GCG-13C3 provides an unambiguous tracer to definitively map these processes:

Tracing the Fate of the Gallate Moiety: It is known that the gallate group on catechins is crucial for some of their biological activities. nih.gov Using GCG-13C3, where the label is on the gallate portion, allows researchers to precisely track whether this group is cleaved and what subsequent metabolites are formed from it.

Mapping Gut Microbiome Metabolism: The gut microbiota plays a fundamental role in breaking down polyphenols into smaller, often more bioactive, compounds. frontiersin.orgnih.gov Stable isotope tracing in vivo can illuminate the metabolic bridge between the microbiota and the host. nih.gov By administering GCG-13C3, researchers can identify novel microbial metabolites in feces and blood, quantifying the contribution of the microbiome to the pool of circulating catechin-derived compounds. nih.gov This could reveal previously unknown bioactive metabolites responsible for the health effects attributed to tea consumption.

Validating Novel Delivery Systems: To overcome low bioavailability, various formulations like nanoparticles and liposomes are being developed. nih.govmdpi.com GCG-13C3 is the ideal tool to validate the efficacy of these delivery systems by providing unequivocal proof of enhanced absorption and altered metabolic profiles compared to the administration of the free compound.

This level of detailed metabolic and pharmacokinetic information will enable the development of next-generation nutritional strategies and functional foods, moving from general recommendations to personalized interventions based on an individual's metabolic and microbial profile.

Q & A

Q. What are the established methods for synthesizing and characterizing (+)-Gallocatechin Gallate-13C3?

(+)-Gallocatechin Gallate-13C3 synthesis typically involves isotopic labeling of the gallocatechin core structure using ¹³C precursors, followed by galloylation. Characterization employs high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry (MS) to confirm isotopic enrichment (e.g., molecular ion peaks at m/z 458 for unlabeled vs. shifted peaks for ¹³C3-labeled variants) . Nuclear magnetic resonance (NMR) further validates structural integrity, particularly stereochemistry at the C2 and C3 positions .

Q. How is (+)-Gallocatechin Gallate-13C3 utilized in isotopic tracing studies to investigate polyphenol metabolism?

The ¹³C3 label enables precise tracking of metabolic pathways via isotope-ratio mass spectrometry (IRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . For example, in studies on gut microbiota-mediated degradation, labeled metabolites (e.g., phenyl-γ-valerolactones) can be quantified to map degradation kinetics and microbial interactions .

Q. What in vitro assays are commonly used to assess the antioxidant and anti-inflammatory effects of (+)-Gallocatechin Gallate-13C3?

- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (oxygen radical absorbance capacity) assays measure free radical scavenging .

- Anti-inflammatory activity : ELISA-based quantification of proinflammatory cytokines (e.g., TNF-α, IL-1α) in lipopolysaccharide (LPS)-stimulated macrophages .

Advanced Research Questions

Q. What challenges arise in interpreting molecular docking results for (+)-Gallocatechin Gallate-13C3 binding to viral proteases, and how can FRET assays validate these findings?

Molecular docking predicts binding affinities (e.g., SARS-CoV-2 Mpro inhibition with Z-scores < -6), but false positives may occur due to flexible active sites. Fluorescence resonance energy transfer (FRET) assays validate docking by quantifying protease inhibition (IC50 values). For instance, (+)-Gallocatechin Gallate-13C3 showed an IC50 of 5.774 ± 0.805 μM against Mpro, confirming computational predictions .

Q. How do discrepancies in reported IC50 values for (+)-Gallocatechin Gallate-13C3 across studies impact its therapeutic potential evaluation?

Variability in IC50 values (e.g., 5.774 μM vs. 13.14 μM for related analogs) often stems from differences in assay conditions (e.g., substrate concentration, pH). Researchers should standardize protocols using positive controls (e.g., baicalein) and report kinetic parameters (Km, Vmax) to contextualize potency .

Q. What experimental strategies optimize the stability of (+)-Gallocatechin Gallate-13C3 in cell culture media for long-term migration assays?

Stability is enhanced by:

Q. How can researchers address contradictions in cytokine modulation data (e.g., IL-4 vs. IL-10 suppression) observed in sepsis models treated with (+)-Gallocatechin Gallate-13C3?

Discrepancies may reflect model-specific immune responses. In fecal dilution-induced sepsis, (+)-Gallocatechin Gallate-13C3 reduced IL-1α and TNF-α but inconsistently modulated IL-4/IL-10. Multiplex cytokine profiling and time-course studies are critical to disentangle dose- and time-dependent effects .

Methodological Considerations

Q. What criteria should guide the selection of in vivo models for evaluating (+)-Gallocatechin Gallate-13C3’s therapeutic efficacy?

- Sepsis models : Murine fecal dilution-induced sepsis replicates cytokine storms, allowing assessment of survival rates and Murine Sepsis Scores (MSS) .

- Disease specificity : Models mimicking COVID-19-associated hyperinflammation (e.g., ACE2-transgenic mice) are prioritized for antiviral studies .

Q. How can researchers mitigate batch-to-batch variability in (+)-Gallocatechin Gallate-13C3 samples during large-scale studies?

- QC/QA protocols : Enforce strict HPLC purity thresholds (>98%) and isotopic enrichment verification via MS .

- Inter-laboratory calibration : Share reference standards across collaborating labs to ensure reproducibility .

Data Analysis and Reporting

Q. What statistical approaches resolve conflicting data on (+)-Gallocatechin Gallate-13C3’s role in Rac1-mediated cell migration?

Conflicting reports (e.g., Rac-GTP suppression vs. no effect) require multivariate regression to account for variables like cell type (e.g., fibroblasts vs. epithelial) and assay duration. Normalizing Rac activity to total protein levels (e.g., via Western blot) reduces noise .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.